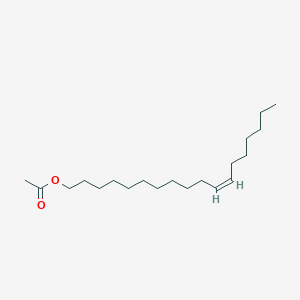

11-cis Vaccenyl Acetate

Vue d'ensemble

Description

L'acétate de vaccényle cis-11 est un composé chimique volatil qui agit comme une phéromone chez diverses espèces, notamment la drosophile Drosophila melanogaster et certains capricornes . Il s'agit de l'ester acétate de l'alcool vaccénylique et il joue un rôle crucial dans la médiation du comportement d'agrégation chez ces insectes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acétate de vaccényle cis-11 implique généralement l'estérification de l'alcool vaccénylique par l'acide acétique. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Les conditions de réaction impliquent généralement le chauffage du mélange sous reflux pour faciliter le processus d'estérification.

Méthodes de Production Industrielle : Dans un contexte industriel, la production d'acétate de vaccényle cis-11 peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et le rendement. L'utilisation de réactifs de haute pureté et d'environnements de réaction contrôlés garantit la production cohérente du composé .

Types de Réactions :

Oxydation : L'acétate de vaccényle cis-11 peut subir des réactions d'oxydation, conduisant à la formation d'acides carboxyliques correspondants.

Réduction : La réduction du groupe acétate peut produire de l'alcool vaccénylique.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés pour les réactions de substitution.

Principaux Produits :

Oxydation : Acide vaccénique.

Réduction : Alcool vaccénylique.

Substitution : Différents esters substitués selon le nucléophile utilisé.

4. Applications de la Recherche Scientifique

L'acétate de vaccényle cis-11 présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et la synthèse des phéromones.

Biologie : Dans la recherche sur la drosophile, il est utilisé pour étudier les comportements médiés par les phéromones et les voies de signalisation olfactive.

Médecine : Applications potentielles dans le développement de stratégies de lutte antiparasitaire à base de phéromones.

Industrie : Utilisé dans la formulation de pièges à phéromones pour la gestion des ravageurs en agriculture.

5. Mécanisme d'Action

L'acétate de vaccényle cis-11 exerce ses effets en se liant à des récepteurs olfactifs spécifiques sur les antennes des insectes. Chez la drosophile, la sous-unité de récepteur olfactif Or67d est nécessaire à la détection de ce composé. La liaison de l'acétate de vaccényle cis-11 à ces récepteurs déclenche une cascade de signalisation qui conduit à l'activation de neurones olfactifs, influençant finalement le comportement des insectes .

Composés Similaires :

Acide cis-Vaccénique : La forme acide carboxylique de l'alcool vaccénylique.

Acétate d'E-11-Octadécén-1-ol : Un stéréoisomère de l'acétate de vaccényle cis-11.

Acétate de Z-11-Octadécén-1-ol : Un autre stéréoisomère avec une configuration différente.

Unicité : L'acétate de vaccényle cis-11 est unique en raison de son rôle spécifique de phéromone chez la drosophile et de sa capacité à médiatiser le comportement d'agrégation. Son interaction spécifique avec le récepteur Or67d le distingue d'autres composés similaires .

Applications De Recherche Scientifique

Pheromone Signaling in Drosophila

11-cis Vaccenyl Acetate is the only identified volatile pheromone in Drosophila, playing a crucial role in mediating aggregation behavior among male flies. It activates olfactory neurons located in the T1 sensilla of both male and female flies, which are essential for pheromone sensitivity. Research has demonstrated that the expression of specific receptors, such as Or67d, is vital for detecting VA. Mutations affecting these receptors can significantly alter the sensitivity to this pheromone, indicating its importance in sexual and social behaviors within these insects .

Behavioral Studies

The compound has been extensively studied for its influence on courtship and mating behaviors. For instance, this compound not only affects male-male aggression but also plays a role in female receptivity during mating. The presence of this pheromone can enhance male courtship behavior and influence female choice, showcasing its dual role in sexual selection .

Case Study: Aggression Induction

A study highlighted that exposure to VA robustly promotes male-male aggression in Drosophila, suggesting that it may serve as a cue for competitive interactions among males . This behavioral modulation has implications for understanding the evolutionary aspects of mating strategies and social dynamics within insect populations.

Agricultural Implications

Given its role in mediating behaviors critical for reproduction and survival, this compound has potential applications in pest management strategies. By manipulating pheromone signaling pathways or utilizing synthetic versions of VA, researchers can develop methods to control pest populations by disrupting their mating behaviors or aggregative tendencies. This approach could lead to environmentally friendly pest control solutions that minimize reliance on chemical insecticides .

Molecular Mechanisms

The molecular mechanisms underlying the action of this compound have been a focal point of research. Studies have shown that VA induces conformational changes in specific receptors, which subsequently activate neuronal pathways involved in pheromone perception. Understanding these pathways can aid in the development of targeted interventions to manipulate behavior in pest species .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Nature | This compound (VA), a volatile pheromone |

| Primary Organism | Drosophila melanogaster |

| Behavioral Impact | Mediates aggregation, courtship, and aggression among males |

| Receptor Involvement | Requires specific olfactory receptors (e.g., Or67d) for sensitivity |

| Potential Applications | Pest management strategies through behavioral manipulation |

Mécanisme D'action

11-cis Vaccenyl Acetate exerts its effects by binding to specific odorant receptors on the antennae of insects. In Drosophila, the odorant receptor subunit Or67d is necessary for the detection of this compound. The binding of this compound to these receptors triggers a signaling cascade that leads to the activation of olfactory neurons, ultimately influencing the behavior of the insects .

Comparaison Avec Des Composés Similaires

cis-Vaccenic Acid: The carboxylic acid form of vaccenyl alcohol.

E-11-Octadecen-1-ol Acetate: A stereoisomer of 11-cis Vaccenyl Acetate.

Z-11-Octadecen-1-ol Acetate: Another stereoisomer with a different configuration.

Uniqueness: this compound is unique due to its specific role as a pheromone in Drosophila and its ability to mediate aggregation behavior. Its specific interaction with the Or67d receptor distinguishes it from other similar compounds .

Activité Biologique

11-cis Vaccenyl Acetate (cVA) is a male-specific lipid pheromone in Drosophila melanogaster that plays a crucial role in mediating various social behaviors, particularly aggregation and courtship. This article explores the biological activity of cVA, focusing on its mechanisms of action, receptor interactions, and behavioral implications.

This compound is a long-chain fatty acid derivative characterized by its unique cis configuration at the 11th carbon position. Its chemical structure contributes to its volatility and olfactory properties, making it an effective pheromone.

The detection of cVA is primarily facilitated through specialized olfactory neurons located in the T1 sensilla of the Drosophila antenna. These neurons express specific receptors that respond to cVA, leading to behavioral changes in both male and female flies.

Pheromone Receptor Interaction

Research has identified that the receptor responsible for cVA sensitivity is Or67d, which is essential for the activation of T1 neurons. The binding of cVA to this receptor initiates a cascade of neuronal responses:

- Conformational Changes : The binding of cVA induces specific conformational shifts in the pheromone-binding protein LUSH, which enhances the sensitivity of olfactory neurons to cVA .

- Neuronal Activation : Once activated, T1 neurons generate action potentials that signal the presence of cVA, influencing behaviors such as aggregation and courtship .

Behavioral Effects

The biological activity of cVA extends beyond mere detection; it significantly influences social interactions among flies:

- Aggregation Behavior : cVA promotes aggregation in both male and female flies, facilitating social cohesion within populations .

- Courtship Inhibition : Interestingly, cVA also exhibits anti-aphrodisiac properties. It can inhibit male courtship behaviors towards other males, thereby reducing competition .

Research Findings and Case Studies

Numerous studies have investigated the effects of cVA on Drosophila behavior. Below are key findings summarized in a table format:

| Study | Focus | Findings |

|---|---|---|

| Jallon et al. (1981) | Anti-aphrodisiac effect | Demonstrated that synthetic cVA inhibits male courtship behaviors. |

| Ejima et al. (2007) | Courtship inhibition | Showed that application of cVA reduces overall courtship activities. |

| Billeter et al. (2009) | Copulation success | Found that exposure to cVA decreases copulation success rates among males. |

| Thistle et al. (2012) | Behavioral response | Reported that lower concentrations of cVA can still effectively inhibit courtship behavior. |

Propriétés

IUPAC Name |

[(Z)-octadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKEDWVAOAFQY-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028467 | |

| Record name | (11Z)-11-Octadecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-98-7 | |

| Record name | cis-Vaccenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6186-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaccenyl acetate, 11-cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11Z)-11-Octadecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACCENYL ACETATE, 11-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.